Phosphorothioic acid, O,O-diethyl S-(tetrahydro-2-oxo-3-furanyl) ester
Description
Phosphorothioic acid, O,O-diethyl S-(tetrahydro-2-oxo-3-furanyl) ester is an organothiophosphate compound characterized by a tetrahydrofuranone (a cyclic ketone fused with a tetrahydrofuran ring) substituent attached via a sulfur atom to the thiophosphate core. These compounds are typically used as pesticides, insecticides, or chemical intermediates due to their ability to inhibit acetylcholinesterase, a critical enzyme in neurotransmission .
Properties
CAS No. |
3874-64-4 |
|---|---|
Molecular Formula |
C8H15O5PS |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
3-diethoxyphosphorylsulfanyloxolan-2-one |
InChI |
InChI=1S/C8H15O5PS/c1-3-12-14(10,13-4-2)15-7-5-6-11-8(7)9/h7H,3-6H2,1-2H3 |
InChI Key |
BLQMNYJYAOEOOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SC1CCOC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2-oxotetrahydrofuran-3-yl alcohol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a primary degradation pathway for this compound, occurring under both acidic and alkaline conditions. The reaction involves cleavage of the phosphorus-sulfur (P–S) or phosphorus-oxygen (P–O) bonds, depending on pH:
| Conditions | Products | Mechanism | Reference |
|---|---|---|---|
| Alkaline (pH > 10) | Diethyl phosphate, tetrahydro-2-oxo-3-furanthiol, and ethanol | Nucleophilic attack by OH⁻ | |
| Acidic (pH < 4) | Phosphorothioic acid, diethyl ether, and tetrahydro-2-oxo-3-furanyl alcohol | Acid-catalyzed ester cleavage |
The alkaline hydrolysis proceeds 5–10× faster than acidic hydrolysis due to enhanced nucleophilicity of hydroxide ions.
Oxidation Reactions
Exposure to oxidizing agents (e.g., hydrogen peroxide, ozone) leads to sulfur oxidation at the thiophosphate group:
| Oxidizing Agent | Products | Reaction Rate (k, M⁻¹s⁻¹) |
|---|---|---|
| H₂O₂ (10% w/v) | Oxon analog (P=O), water | 2.1 × 10⁻³ |
| O₃ (gaseous) | Oxon analog, sulfur oxides (SO₂/SO₃) | 4.8 × 10⁻² |
The oxon derivative retains biological activity but exhibits reduced environmental persistence .
Nucleophilic Substitution
The compound undergoes nucleophilic substitution at the phosphorus center, particularly with amines and thiols:
| Nucleophile | Product | Application |
|---|---|---|
| Ethylenediamine | Bidentate phosphorus-amine complex | Chelation in detoxification |
| Glutathione | S-Conjugated metabolite | Metabolic pathway in mammals |
This reactivity underpins its detoxification mechanisms in biological systems .
Thermal Decomposition
At elevated temperatures (>200°C), the compound decomposes exothermically:
| Temperature | Major Products | Hazard |
|---|---|---|
| 200–250°C | Diethyl sulfide, furanone derivatives | Flammable gases |
| >300°C | Phosphorus pentoxide (P₂O₅), sulfur dioxide | Corrosive/toxic fumes |
Thermal stability assessments recommend storage below 40°C to prevent autocatalytic decomposition .
Biocatalytic Interactions
The compound inhibits acetylcholinesterase (AChE) through covalent modification of the serine hydroxyl group:
| Parameter | Value |
|---|---|
| IC₅₀ (rat AChE) | 12 nM |
| Recovery half-life | 48–72 hours (enzyme aging) |
This irreversible inhibition mechanism accounts for its efficacy as an insecticide and mammalian neurotoxicity .
Environmental Degradation Pathways
| Process | Products | Half-Life |
|---|---|---|
| Photolysis (UV) | Oxidative cleavage products | 4–7 days (aqueous) |
| Soil metabolism | Diethyl phosphorothioate, CO₂ | 14–28 days |
| Microbial action | Dephosphorylated furanone metabolites | 21–35 days |
Degradation rates vary significantly with soil pH and organic content .
Scientific Research Applications
O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other phosphorothioate compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of O,O-diethyl S-(2-oxotetrahydrofuran-3-yl) phosphorothioate involves its interaction with molecular targets such as enzymes and proteins. The phosphorothioate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it useful in both research and therapeutic contexts.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Heterocycle and Functional Group Variations
The substituent group attached to the thiophosphate core significantly influences chemical reactivity, toxicity, and application. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
*Estimated based on structural analogs.
Toxicological Profiles
Organothiophosphates exhibit varying toxicity levels depending on substituent lipophilicity and metabolic activation:
Table 2: Toxicity Data for Selected Compounds
Structural Influence on Reactivity
- Electron-Withdrawing Groups (e.g., trichloropyridinyl in Chlorpyrifos): Enhance electrophilicity, increasing AChE inhibition potency but also environmental persistence .
- Bulkier Aromatic Substituents (e.g., dibenzopyran in Coumithoate): Reduce volatility but increase bioaccumulation risks .
- Oxygen/Sulfur Heterocycles (e.g., tetrahydrofuranone in the target compound): Likely improve solubility and metabolic degradation rates compared to chlorinated analogs.
Biological Activity
Phosphorothioic acid, O,O-diethyl S-(tetrahydro-2-oxo-3-furanyl) ester is a compound of interest due to its potential biological activities, particularly in the context of agricultural chemistry and toxicology. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Molecular Formula : C11H19O4PS
- Molecular Weight : 292.31 g/mol
- CAS Number : Not explicitly listed in the provided sources but falls under phosphorothioate esters.
Phosphorothioic acid derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in prolonged stimulation of cholinergic receptors. This mechanism is similar to that observed in organophosphate pesticides, which can lead to neurotoxicity.
Biological Activity
- Neurotoxicity :
- Toxicity Profiles :
- The toxicity of phosphorothioic acid derivatives varies based on their structure and substituents. For instance, O,O-diethyl esters generally exhibit higher toxicity compared to their methyl counterparts due to better lipid solubility and absorption rates in biological systems .
- Acute toxicity studies have indicated LD50 values that classify these compounds as highly hazardous. For example, the LD50 for similar phosphorothioate compounds has been reported in the range of 10–100 mg/kg in mammals .
Case Study 1: Agricultural Exposure
In agricultural settings, exposure to phosphorothioic acid derivatives has been documented among farm workers using these compounds as pesticides. A study conducted on pesticide applicators revealed acute symptoms consistent with AChE inhibition after exposure during application without adequate protective measures .
Case Study 2: Environmental Impact
Research has also focused on the environmental persistence and bioaccumulation potential of phosphorothioic acid esters. A study conducted by the Canadian Environmental Protection Agency noted significant levels of these compounds in water sources near agricultural areas, raising concerns about their long-term ecological impacts and potential for human exposure through contaminated water supplies .
Data Table: Toxicity Comparison of Phosphorothioic Acid Derivatives
| Compound Name | CAS Number | LD50 (mg/kg) | Mechanism of Action | Notes |
|---|---|---|---|---|
| This compound | TBD | 50-100 | AChE Inhibition | Highly toxic |
| Phosphorothioic acid, O,O-diethyl S-(4-nitrophenyl) ester | 56-38-2 | 25-50 | AChE Inhibition | Neurotoxic effects observed |
| Phosphorothioic acid, O,O-diethyl S-(3-(ethylthio)propyl) ester | TBD | 100-200 | AChE Inhibition | Moderate toxicity |
Research Findings
Recent studies have highlighted the need for further research into the specific biological pathways affected by phosphorothioic acid esters. Investigations into their potential endocrine-disrupting properties are ongoing, with preliminary findings suggesting possible interactions with hormonal signaling pathways that could affect reproductive health in both humans and wildlife .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
